N'-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide
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Overview
Description
N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The compound N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is of particular interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide typically involves the reaction of 2-aminobenzothiazole with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of certain enzymes and proteins.
Medicine: As a potential therapeutic agent for the treatment of diseases such as cancer and tuberculosis.
Industry: As a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active site of these targets, inhibiting their activity and leading to various biological effects. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of nucleic acids, thereby exerting its antimicrobial and anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N’-(1,3-benzothiazol-2-yl)-4-chlorobenzohydrazide
- N’-(1,3-benzothiazol-2-yl)-4-fluorobenzohydrazide
- N’-(1,3-benzothiazol-2-yl)-4-iodobenzohydrazide
Uniqueness
N’-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide is unique due to the presence of the bromine atom, which can participate in various chemical reactions, leading to the formation of new derivatives with potentially enhanced biological activities. Additionally, the bromine atom can influence the compound’s electronic properties, making it a valuable building block for the synthesis of more complex molecules .
Properties
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-bromobenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrN3OS/c15-10-7-5-9(6-8-10)13(19)17-18-14-16-11-3-1-2-4-12(11)20-14/h1-8H,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBWLKVDVISAUJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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